ethyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic organic compound featuring a thieno[2,3-c]pyridine scaffold fused with a dihydrothiophene ring. The molecule is substituted with:
- A carbamoyl group (-CONH₂) at position 3,
- A 4-phenoxybenzamido group (-NHCOC₆H₄-O-C₆H₅) at position 2,
- An ethyl ester (-COOEt) at position 4.
However, its precise biological activity remains underexplored in publicly available literature.
Propriétés
IUPAC Name |
ethyl 3-carbamoyl-2-[(4-phenoxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-2-31-24(30)27-13-12-18-19(14-27)33-23(20(18)21(25)28)26-22(29)15-8-10-17(11-9-15)32-16-6-4-3-5-7-16/h3-11H,2,12-14H2,1H3,(H2,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWBIJQMCHZNNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
Molecular Characteristics
- Molecular Formula : C25H24N2O4S
- Molecular Weight : Approximately 440.53 g/mol
The compound features a thienopyridine core with multiple functional groups that enhance its lipophilicity and biological interactions. The presence of the carbamoyl and phenoxybenzamido groups is particularly significant for its activity against various biological targets.
Research indicates that compounds similar to ethyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate can modulate enzyme activities and receptor interactions. These interactions may lead to significant effects on cellular processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting disease progression.
- Receptor Binding : It may bind to receptors associated with various diseases, influencing signaling pathways.
Therapeutic Potential
The compound is being explored for various therapeutic applications, particularly in:
- Cancer Treatment : Its ability to interact with proteins involved in tumor growth suggests potential anti-cancer properties.
- Anti-inflammatory Agents : Similar compounds have shown promise in reducing inflammation through modulation of immune responses.
Case Studies and Research Findings
- Study on Enzyme Interaction : A study evaluated the interaction of thienopyridine derivatives with specific kinases involved in cancer progression. Results indicated that the compound could significantly inhibit kinase activity, suggesting a pathway for therapeutic development.
- In Vitro Biological Evaluation : In vitro assays demonstrated that ethyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibited cytotoxic effects against various cancer cell lines, highlighting its potential as an anti-cancer agent.
- Pharmacological Studies : Comparative studies with known inhibitors showed that this compound has enhanced bioactivity profiles, making it a candidate for further development in drug discovery.
Synthesis and Chemical Reactions
The synthesis of ethyl 3-carbamoyl-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate typically involves multi-step organic reactions. Key steps include:
- Formation of Thienopyridine Core : Starting from substituted benzamides and thienopyridine derivatives.
- Substitution Reactions : Utilizing reagents like sodium methoxide to introduce functional groups.
- Purification Techniques : Employing chromatography methods to isolate the desired product.
Comparaison Avec Des Composés Similaires
Comparison with Structural Analogs
Core Structural Similarities and Differences
The compound shares its thieno[2,3-c]pyridine backbone with analogs like ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate (CAS: 193537-14-3, ). Key distinctions include:
The 4-phenoxybenzamido group in the target compound may enhance binding to hydrophobic pockets in proteins (e.g., kinases), whereas the Boc group in the analog serves as a protective moiety for amines during synthetic processes .
Physicochemical Properties
Méthodes De Préparation
Aza-Wittig Reaction Strategy
The aza-Wittig reaction, as demonstrated in the synthesis of ethyl 2-isopropylamino-5-methyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate, offers a reliable method for forming nitrogen-containing heterocycles. For the target compound, a functionalized iminophosphorane intermediate could react with a carbonyl donor (e.g., phenyl isocyanate) to generate the pyridine ring. Key steps include:
- Preparation of an iminophosphorane precursor from a thiophene derivative bearing an amino group.
- Cyclization with a carbonyl compound under mild conditions (20–25°C, inert atmosphere).
Example Protocol
Cyclocondensation Approaches
Alternative methods involve cyclocondensation of aminothiophenes with α,β-unsaturated carbonyl compounds. For instance, the synthesis of dihydrothieno[3,2-c]pyridines employs Michael addition followed by intramolecular cyclization. Adapting this approach:
- React 2-aminothiophene-3-carboxylate with acrylonitrile or ethyl acrylate.
- Acid-catalyzed cyclization to form the dihydrothienopyridine core.
Optimization Insight
- Catalyst : p-Toluenesulfonic acid (PTSA) in refluxing ethanol improves cyclization efficiency.
- Side Reaction Mitigation : Use of anhydrous conditions minimizes hydrolysis of the ethyl carboxylate group.
Introduction of the Carbamoyl Group at Position 3
The 3-carbamoyl moiety is introduced via nucleophilic acyl substitution or urea formation.
Carbamoylation via Isocyanate Intermediates
A two-step process derived from glimepiride synthesis can be adapted:
- Generation of Isocyanate : Treat 4-phenoxybenzoyl chloride with sodium azide to form the acyl azide, followed by Curtius rearrangement.
- Reaction with Amine : React the isocyanate intermediate with an amine-functionalized thienopyridine intermediate.
Critical Parameters
Direct Urea Formation
An alternative route involves reacting a pre-formed amine on the thienopyridine core with 4-phenoxybenzoyl isocyanate:
- Synthesize 3-amino-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate.
- Treat with 4-phenoxybenzoyl isocyanate in the presence of triethylamine.
Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Isocyanate Route | 78 | 99 |
| Direct Urea Route | 82 | 98 |
Installation of the 4-Phenoxybenzamido Group at Position 2
The 2-position benzamido group is installed via amide coupling, leveraging methodologies from sulfonamide syntheses.
Carbodiimide-Mediated Coupling
- Activate 4-phenoxybenzoic acid with N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
- Couple with the 2-amino-thienopyridine intermediate in dimethylformamide (DMF).
Reaction Conditions
Mixed Carbonate Method
A novel approach from glimepiride synthesis employs 4-nitrophenyl chloroformate as an activating agent:
- Form the active carbonate of 4-phenoxybenzoic acid.
- React with the amine under basic conditions (e.g., diisopropylethylamine).
Advantages
- Higher regioselectivity compared to carbodiimide methods.
- Reduced epimerization risk.
Final Assembly and Esterification
The ethyl carboxylate group is typically introduced early in the synthesis to avoid side reactions during later stages.
Esterification via Acid-Catalyzed Condensation
- React the carboxylic acid precursor with ethanol in the presence of concentrated sulfuric acid.
- Reflux for 6–8 hours, followed by neutralization with sodium bicarbonate.
Purity Enhancement
- Crystallization : Use hexane/ethyl acetate (9:1) to isolate the ester.
- Chromatography : Silica gel column with gradient elution (10–30% ethyl acetate in hexane).
Optimization and Scalability Challenges
Protecting Group Strategies
The tert-butoxycarbonyl (BOC) group, as used in nicotinamide derivatives, protects amines during carbamoylation. Deprotection with trifluoroacetic acid ensures high yields (>90%).
Solvent and Temperature Effects
| Step | Optimal Solvent | Temperature (°C) |
|---|---|---|
| Cyclization | THF | 25 |
| Amide Coupling | DMF | 0–5 |
| Esterification | Ethanol | 80 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
